4,5-Dibromobenzene-1,2-diamine
Overview
Description
4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2. It is a derivative of benzene, where two bromine atoms are substituted at the 4th and 5th positions, and two amino groups are substituted at the 1st and 2nd positions. This compound is known for its crystalline powder form and has various applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
4,5-Dibromobenzene-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, this compound can bind to DNA and RNA, affecting nucleic acid stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic cancer cells, this compound has been shown to reduce cell viability and inhibit colony formation . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell proliferation and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular functions and responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate cellular processes . At higher doses, this compound may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in significant changes in cellular function and viability.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound influences the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . For instance, this compound may accumulate in the nucleus, where it interacts with nucleic acids and regulatory proteins, influencing gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromobenzene-1,2-diamine typically involves the bromination of benzene derivatives followed by amination. One common method includes the bromination of 1,2-diaminobenzene using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the bromine atoms with another electrophile.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as alkyl or acyl groups.
Oxidation and Reduction: The compound can be oxidized to form quinoxaline derivatives or reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Bromine: Used for further bromination reactions.
Acetic Acid: Common solvent for bromination reactions.
Alkylating Agents: Used in nucleophilic substitution reactions.
Major Products Formed:
Quinoxaline Derivatives: Formed through oxidation reactions.
Aniline Derivatives: Formed through reduction reactions.
Scientific Research Applications
4,5-Dibromobenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicine: Explored for its anticancer properties, particularly in the treatment of pancreatic cancer.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromobenzene-1,2-diamine involves its interaction with cellular components, leading to various biochemical effects:
Comparison with Similar Compounds
1,2-Diaminobenzene: Lacks the bromine substituents, making it less reactive in certain chemical reactions.
4,5-Dichlorobenzene-1,2-diamine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
4,5-Difluorobenzene-1,2-diamine: Fluorine substituents provide different electronic properties compared to bromine.
Uniqueness: 4,5-Dibromobenzene-1,2-diamine is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
IUPAC Name |
4,5-dibromobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXGKCVKGXHPRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480013 | |
Record name | 4,5-Dibromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49764-63-8 | |
Record name | 4,5-Dibromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dibromo-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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